molecular formula C20H18Cl4N4OS B2493270 N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide CAS No. 389070-82-0

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide

Cat. No.: B2493270
CAS No.: 389070-82-0
M. Wt: 504.25
InChI Key: JLAQNSYVADPJQC-UHFFFAOYSA-N
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Description

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a butylsulfanyl group, and dichlorophenyl groups

Preparation Methods

The synthesis of N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide typically involves multi-step synthetic routes. One common method involves the reaction of 3,4-dichlorophenylhydrazine with butyl isothiocyanate to form the corresponding thiosemicarbazide. This intermediate is then cyclized to form the triazole ring. The final step involves the reaction of the triazole derivative with 2,4-dichlorobenzoyl chloride to yield the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified triazole derivatives with altered functional groups.

Scientific Research Applications

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Triazole derivatives have shown promising activity against various bacterial and fungal strains, making them potential candidates for new antibiotics.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that triazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways.

    Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, resulting in various biological effects.

For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial cell wall components, leading to cell death. In anticancer research, the compound may interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth.

Comparison with Similar Compounds

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that contains a triazole ring. Unlike the target compound, fluconazole has a different substitution pattern on the triazole ring, which contributes to its specific antifungal activity.

    Anastrozole: An anticancer agent used in the treatment of breast cancer. It also contains a triazole ring but has different substituents that target aromatase, an enzyme involved in estrogen synthesis.

    Voriconazole: Another antifungal agent with a triazole ring. It has a broader spectrum of activity compared to fluconazole due to its unique substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl4N4OS/c1-2-3-8-30-20-27-26-18(28(20)13-5-7-15(22)17(24)10-13)11-25-19(29)14-6-4-12(21)9-16(14)23/h4-7,9-10H,2-3,8,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAQNSYVADPJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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